N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS No.: 923415-52-5
Cat. No.: VC7504624
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923415-52-5 |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.379 |
| IUPAC Name | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-12-4-5-13(2)16(10-12)18-21-22-19(25-18)20-17(23)11-14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
| Standard InChI Key | LPXYOAHESZBWLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC |
Introduction
Structural Identification and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three critical components:
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1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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2,5-Dimethylphenyl Substituent: An aromatic group at the 5-position of the oxadiazole, contributing hydrophobic interactions in biological systems .
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4-Methoxyphenyl Acetamide Side Chain: A polar moiety linked via a sulfonylacetamide bridge, enhancing solubility and target-binding specificity .
The molecular geometry facilitates π-π stacking interactions through aromatic rings and hydrogen bonding via the acetamide group, features critical for ligand-receptor interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.4 g/mol |
| CAS Registry Number | 941901-78-6 |
| Key Functional Groups | Oxadiazole, Acetamide, Methoxy |
Synthetic Pathways and Optimization
Stepwise Synthesis Strategy
While no direct synthesis protocol exists for this compound, convergent approaches for analogous N-substituted oxadiazole acetamides provide a template :
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Oxadiazole Formation:
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Acetamide Coupling:
Reaction Conditions and Yield Optimization
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Cyclization: Refluxing in ethanol with and KOH (6 hours, 78°C) achieves 70–85% yields for oxadiazole intermediates .
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Coupling: NaH in DMF at 35°C for 8 hours facilitates thioether bond formation with >90% conversion .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxadiazole Cyclization | , KOH, Ethanol | 70–85% |
| Acetamide Coupling | NaH, DMF, 35°C | >90% |
Physicochemical and Spectroscopic Properties
Spectral Characterization
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IR Spectroscopy:
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NMR Analysis:
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Mass Spectrometry:
Solubility and Stability
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Limited experimental data exist, but the methoxy group likely enhances aqueous solubility compared to non-polar analogs.
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Oxadiazole rings exhibit thermal stability up to 200°C, suggesting solid-state resilience .
| Activity | Proposed Mechanism |
|---|---|
| Antimicrobial | Membrane disruption |
| Enzyme Inhibition | Competitive binding at active sites |
| Anti-inflammatory | COX-2/LOX modulation |
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